3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, with the CAS number 1396800-82-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClNO4S, with a molecular weight of 355.8 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities, particularly in antibacterial and antitumor applications.
Property | Value |
---|---|
CAS Number | 1396800-82-0 |
Molecular Formula | C₁₆H₁₈ClNO₄S |
Molecular Weight | 355.8 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Sulfonamides are known for their bacteriostatic effects by inhibiting folic acid synthesis in bacteria. This compound may exhibit similar properties, making it a candidate for further antimicrobial studies.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
In vitro studies have shown that compounds with sulfonamide groups exhibit significant antibacterial properties. A study conducted on related compounds demonstrated effectiveness against various bacterial strains, indicating that this compound could possess similar activities .
Antitumor Potential
Research has indicated that compounds similar to this sulfonamide may exert cytotoxic effects on cancer cell lines. For instance, in vitro assays have shown that certain structural analogs can inhibit tumor cell proliferation through apoptosis induction. Further investigation into this compound's effects on specific cancer types is warranted.
Case Studies and Research Findings
- Ames Test for Mutagenicity : The compound has been evaluated using the Ames test, which assesses mutagenic potential. Preliminary results suggest a strong positive response in certain assays, indicating the need for further toxicological evaluation .
- Cell Viability Assays : In cell line studies, varying concentrations of the compound were tested for their effects on cell viability. Results indicated a dose-dependent response in inhibiting cell growth, particularly in human cancer cell lines .
- Inflammation Models : In vivo models of inflammation have been utilized to assess the anti-inflammatory potential of the compound. Results showed significant reductions in inflammatory markers compared to control groups .
Properties
IUPAC Name |
3-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-11-4-7-13(9-14(11)17)23(20,21)18-10-16(19,12-5-6-12)15-3-2-8-22-15/h2-4,7-9,12,18-19H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSPPGNAODSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.